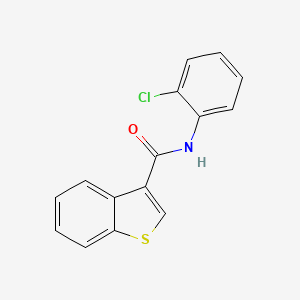

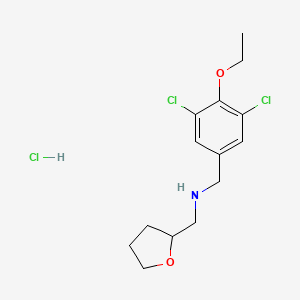

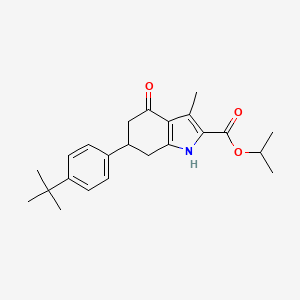

(3,5-dichloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds involving tetrahydrofuran units can be achieved through various methods, including electrophilic cyclization of allyl-hydroxy esters mediated by reagents like metachloroperoxybenzoic acid. This approach offers a stereoselective pathway to cis or trans 2,5-disubstituted tetrahydrofurans, which are key intermediates in synthesizing complex molecules like "(3,5-dichloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride" (Iqbal, Pandey, & Chauhan, 1991).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through computational and spectroscopic studies, highlighting the role of intramolecular interactions. For instance, Schiff base compounds exhibit a strong intramolecular hydrogen bond, O-H...N, which significantly impacts their molecular geometry and electronic properties (Habibi, Shojaee, Ranjbar, Memarian, Kanayama, & Suzuki, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of "(3,5-dichloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride" are likely influenced by its functional groups. Compounds with similar structures have been shown to undergo a variety of reactions, including nucleophilic substitutions and reductive aminations, which can modify the molecular framework and introduce new functionalities (Bracher, Glas, & Wirawan, 2021).

Aplicaciones Científicas De Investigación

Hexadentate Amine Phenol Ligands for Metal Ions

Research on hexadentate N3O3 amine phenols, including derivatives that resemble the core structure of the query compound, focuses on their applications in coordinating group 13 metal ions. These ligands, obtained through the reduction of Schiff bases derived from triaminopropane and salicylaldehydes, demonstrate the potential for creating complex metal ions with specific properties, such as intrastrand and interstrand hydrogen bonding in polydentate tripodal amine phenols, which could be pivotal in catalysis or materials science (Liu, Wong, Rettig, & Orvig, 1993).

Synthesis and Pharmacology of Novel Compounds

The synthesis and pharmacological evaluation of novel compounds, including those with structures related to the query chemical, have been extensively studied. For instance, the synthesis of enantiomers of certain benzisoxazole derivatives and their impact on GABA uptake mechanisms offer insights into developing selective inhibitors for neurological conditions (Falch et al., 1999).

Toxicokinetics and Analytical Toxicology

Toxicokinetic studies of novel NBOMe derivatives, closely related to the query compound in terms of structural complexity, aim at understanding drug interactions, elimination routes, and the development of toxicological screening procedures. These studies are crucial in forensic and clinical toxicology for identifying substance abuse and intoxication risks (Richter et al., 2019).

Metal Complexes for Removal of Heavy Metals

The development of new tetradentate ligands, which include structures akin to the query compound, for the removal of heavy metals from environments showcases the application of such compounds in environmental sciences and engineering. Stability constants of metal complexes with these ligands have been determined, illustrating their potential in treating polluted environments (Kim, Kim, & Lee, 2007).

Propiedades

IUPAC Name |

N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2.ClH/c1-2-18-14-12(15)6-10(7-13(14)16)8-17-9-11-4-3-5-19-11;/h6-7,11,17H,2-5,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKKXTZNHNVCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dichloro-4-ethoxybenzyl)(tetrahydrofuran-2-ylmethyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl ({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4627790.png)

![2-(2-methoxyphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4627797.png)

![3-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B4627806.png)

![2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B4627814.png)

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4627872.png)

![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)